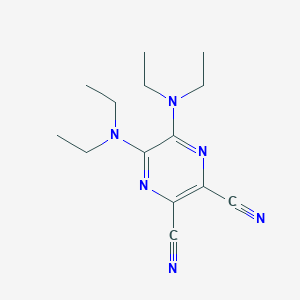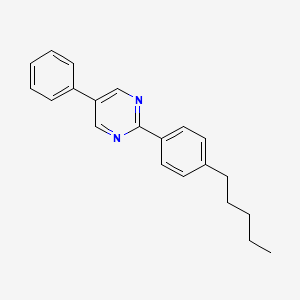
5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(diethylamino)pyrazine-2,3-dicarbonitrile, often referred to as DPZ , is a heterocyclic compound with the empirical formula C₁₆H₁₀N₄O₂S₂. It belongs to the class of pyrazine derivatives and features two diethylamino groups attached to the pyrazine ring. DPZ exhibits interesting properties due to its extended π-conjugation system and electron-donating substituents.
Preparation Methods
a. Synthetic Routes: The synthesis of DPZ involves the condensation of diaminomaleonitrile (DAMN) with α-diketones. The reaction proceeds as follows:
DAMN+α-diketone→DPZ
b. Reaction Conditions: The specific reaction conditions for DPZ synthesis may vary, but typically involve refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) under controlled temperature and time.
c. Industrial Production Methods: While DPZ is not produced on a large industrial scale, its synthesis can be scaled up using similar principles. due to its specialized applications, DPZ is primarily prepared in research laboratories.
Chemical Reactions Analysis
DPZ can undergo various reactions, including:
Photocatalysis: DPZ serves as an organic photoredox catalyst in visible-light-mediated transformations. It participates in asymmetric dual catalytic systems.
Radical Cascade Reactions: DPZ enables diverse aerobic radical cascade reactions.
Common reagents and conditions used in DPZ reactions include visible light, oxygen, and suitable solvents.
Major products formed from DPZ reactions depend on the specific transformation and substrates involved.
Scientific Research Applications
DPZ finds applications in several scientific fields:
Chemistry: As a catalyst, DPZ facilitates challenging transformations under mild conditions.
Biology: Researchers explore its potential in bioorthogonal chemistry and labeling studies.
Medicine: DPZ’s unique properties may inspire drug discovery efforts.
Industry: While not widely used industrially, DPZ’s reactivity contributes to the development of novel synthetic methodologies.
Mechanism of Action
The exact mechanism by which DPZ exerts its effects depends on the specific reaction it catalyzes. It likely involves electron transfer processes and radical intermediates. Further mechanistic studies are ongoing.
Comparison with Similar Compounds
DPZ stands out due to its diethylamino substituents and extended π-conjugation. Similar compounds include other pyrazine derivatives like 5,6-dimethyl-2,3-pyrazinedicarbonitrile and related heterocycles.
Properties
CAS No. |
116785-89-8 |
|---|---|
Molecular Formula |
C14H20N6 |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
5,6-bis(diethylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C14H20N6/c1-5-19(6-2)13-14(20(7-3)8-4)18-12(10-16)11(9-15)17-13/h5-8H2,1-4H3 |
InChI Key |
RATQDXKRGQPMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(N=C1N(CC)CC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)



![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)




![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)

![4-[Bis(ethylsulfanyl)methyl]-N,N-dimethylaniline](/img/structure/B14312222.png)
